N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide
Description
Historical Discovery and Characterization
The discovery of pyridomycin represents a landmark achievement in natural product chemistry, tracing its origins to the pioneering work conducted in 1953 at the National Institutes of Health in Japan. The compound was first isolated by the research group led by Umezawa from culture extracts of Streptomyces abidoflavus, marking the beginning of extensive research into this unique antimycobacterial agent. The initial characterization efforts revealed the compound's potent activity against mycobacteria and certain gram-negative bacteria, distinguishing it from other antibiotics discovered during the same era. Following its discovery, pyridomycin underwent rigorous structural elucidation studies that spanned several decades, with definitive structural determination ultimately achieved through a combination of chemical degradation studies and X-ray crystallographic analysis.
The structural complexity of pyridomycin posed significant challenges to early characterization efforts, requiring the development and application of advanced analytical techniques for complete elucidation. Chemical degradation studies provided initial insights into the compound's constituent building blocks, revealing the presence of unusual amino acid derivatives and polyketide-derived components. The application of X-ray crystallography proved instrumental in determining the absolute configuration and three-dimensional structure of the molecule, confirming the presence of the distinctive 12-membered macrocyclic framework. These early characterization studies established the foundation for understanding pyridomycin's unique structural features and laid the groundwork for subsequent investigations into its biosynthesis and mechanism of action.
The historical significance of pyridomycin's discovery extends beyond its immediate antimicrobial properties, as it represented one of the first examples of a hybrid polyketide-peptide natural product with such structural complexity. The compound's identification contributed to the growing understanding of actinobacterial secondary metabolism and highlighted the potential for discovering novel bioactive compounds from soil microorganisms. The continued interest in pyridomycin throughout the decades following its discovery reflects both its unique chemical properties and its potential therapeutic applications, particularly in the context of emerging antimicrobial resistance challenges.
Nomenclature and Alternative Identifiers (Erizomycin)
Pyridomycin exists under multiple nomenclature systems and alternative identifiers that reflect both its discovery history and systematic chemical naming conventions. The compound is most commonly known by its original designation "pyridomycin," which derives from the presence of pyridine ring systems within its molecular structure. However, the molecule is also extensively referenced in scientific literature under the alternative name "erizomycin," which represents another accepted designation for the same chemical entity. This dual nomenclature has persisted throughout the compound's research history and continues to be used interchangeably in contemporary scientific publications.
The systematic chemical name for pyridomycin follows International Union of Pure and Applied Chemistry nomenclature guidelines and is designated as N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide. This comprehensive systematic name accurately describes the molecule's complex structural features, including the cyclododecane core, multiple functional groups, and stereochemical characteristics. The Chemical Abstracts Service has assigned the compound the registry number 18791-21-4, which serves as a unique identifier in chemical databases and regulatory documentation.
Additional identifiers for pyridomycin include various database-specific codes and research designations that facilitate scientific communication and literature searching. The compound is catalogued under multiple synonyms including Antibiotic U24544, reflecting its original designation during early screening programs. In the National Cancer Institute database system, pyridomycin is identified as NSC 246134, which represents its classification within the institute's compound collection. The Protein Data Bank assigns the three-letter code PYW to pyridomycin when it appears as a ligand in crystallographic structures, facilitating structural biology research and database searches.
The multiplicity of names and identifiers for pyridomycin reflects both the historical context of its discovery and the evolving standards of chemical nomenclature. The persistence of alternative names such as erizomycin in contemporary literature demonstrates the compound's significance across multiple research domains and the continued relevance of historical nomenclature in scientific communication. This comprehensive naming system ensures accurate identification and retrieval of pyridomycin-related research across diverse scientific databases and publications.
Classification as a Cyclodepsipeptide
Pyridomycin belongs to the specialized class of natural products known as cyclodepsipeptides, which represent a unique category of macrocyclic compounds containing both peptide and ester linkages within their ring structure. The cyclodepsipeptide classification reflects the hybrid nature of pyridomycin's macrocyclic framework, which incorporates both amide bonds characteristic of peptides and ester linkages typical of polyketide-derived structures. This dual chemical character positions pyridomycin within a relatively rare subset of natural products that demonstrate the sophisticated biosynthetic integration capabilities of producing microorganisms. The 12-membered macrocyclic core distinguishes pyridomycin from smaller cyclic peptides and places it among the medium-ring cyclodepsipeptides with enhanced conformational flexibility and unique pharmacological properties.
The structural complexity of pyridomycin as a cyclodepsipeptide extends beyond its basic ring system to encompass multiple distinctive functional groups and stereochemical features. The compound contains two distinct pyridyl groups, specifically an N-3-hydroxypicolinyl-L-threonine unit and a 3-(3-pyridyl)-L-alanine moiety, which contribute to its unique pharmacological profile. Additionally, the molecule incorporates a propionic acid component and a structurally unprecedented 2-hydroxy-3-methylpent-2-enoic acid unit, the latter representing the enolic acid moiety that plays a crucial role in the compound's biological activity. These structural elements combine within the cyclodepsipeptide framework to create a molecule with exceptional three-dimensional architecture and specific binding properties.
The classification of pyridomycin as a cyclodepsipeptide has important implications for understanding its biosynthetic origins and evolutionary relationships with other natural products. Cyclodepsipeptides typically arise through the coordinated action of nonribosomal peptide synthetases and polyketide synthases, reflecting the hybrid biosynthetic pathway that produces pyridomycin. This biosynthetic classification connects pyridomycin to a broader family of hybrid natural products that demonstrate the evolutionary advantages of combining peptide and polyketide biosynthetic capabilities. The cyclodepsipeptide framework also provides insights into the structure-activity relationships that govern pyridomycin's biological properties, as the macrocyclic constraint contributes to the compound's conformational stability and target binding specificity.
The unique position of pyridomycin within the cyclodepsipeptide class is further highlighted by its exceptional structural features that distinguish it from other members of this natural product family. The presence of multiple pyridyl substituents, the unusual enolic acid moiety, and the specific stereochemical configuration of the macrocyclic framework combine to create a cyclodepsipeptide with unprecedented structural complexity. This distinctive architecture has made pyridomycin a subject of intensive synthetic chemistry research, as the total synthesis of such complex cyclodepsipeptides represents a significant challenge in organic chemistry and natural product synthesis.
Microbial Sources (Streptomyces pyridomyceticus and Dactylosporangium fulvum)
The production of pyridomycin is associated with specific actinobacterial species that possess the complex biosynthetic machinery necessary for synthesizing this structurally sophisticated natural product. Streptomyces pyridomyceticus stands as the primary and most extensively studied producer of pyridomycin, with the type strain NRRL B-2517 serving as the reference organism for biosynthetic and production studies. This species represents a soil-dwelling actinobacterium that has evolved the capacity to produce pyridomycin as part of its secondary metabolite repertoire, likely as a mechanism for competitive advantage in complex microbial ecosystems. The biosynthetic gene cluster responsible for pyridomycin production in Streptomyces pyridomyceticus has been extensively characterized, revealing the intricate enzymatic machinery required for assembling the compound's complex molecular architecture.
Dactylosporangium fulvum represents another significant microbial source of pyridomycin, demonstrating that the biosynthetic capacity for producing this complex cyclodepsipeptide has evolved independently or been transferred between different actinobacterial lineages. The identification of Dactylosporangium fulvum as a pyridomycin producer expanded the understanding of the taxonomic distribution of pyridomycin biosynthetic capability and provided additional genetic resources for studying the compound's production and regulation. The presence of pyridomycin production capability in Dactylosporangium species suggests that the biosynthetic genes may be more widely distributed among actinobacteria than initially recognized, potentially indicating horizontal gene transfer events or common evolutionary origins.
The biosynthetic machinery responsible for pyridomycin production in both Streptomyces pyridomyceticus and Dactylosporangium fulvum involves a complex hybrid system combining nonribosomal peptide synthetases and polyketide synthases. This biosynthetic framework includes multiple specialized enzymes designated as PyrE, PyrF, and PyrG, which work in concert to assemble the compound's distinctive structural features. The identification and characterization of the Pyr2 enzyme has revealed additional complexity in the biosynthetic pathway, demonstrating that pyridomycin production requires coordinated action of multiple enzymatic components beyond the core NRPS and PKS machinery. These biosynthetic studies have provided crucial insights into the molecular mechanisms underlying natural product assembly and have established pyridomycin as a model system for understanding hybrid biosynthetic pathways.
The microbial sources of pyridomycin have also been investigated from the perspective of optimizing production conditions and developing improved strains for compound isolation and characterization. Fermentation studies with both Streptomyces pyridomyceticus and Dactylosporangium fulvum have identified optimal growth conditions and media compositions that maximize pyridomycin yield. These production optimization efforts have facilitated the isolation of sufficient quantities of pyridomycin for structural studies, biological evaluation, and synthetic chemistry research. The development of genetically modified strains, including targeted gene knockout mutants, has further enhanced understanding of the biosynthetic pathway and enabled the production of pyridomycin analogs with modified structural features.
| Producing Organism | Strain Designation | Discovery Year | Key Characteristics |
|---|---|---|---|
| Streptomyces pyridomyceticus | NRRL B-2517 | 1953 | Primary producer, extensively characterized biosynthetic genes |
| Dactylosporangium fulvum | Various strains | 1986 | Alternative producer, expanded taxonomic understanding |
| Streptomyces abidoflavus | Original isolate | 1953 | Initial discovery source, later reclassified |
Significance in Natural Product Chemistry
Pyridomycin occupies a position of exceptional significance within the field of natural product chemistry, representing a paradigmatic example of structural complexity and biosynthetic sophistication achievable through microbial secondary metabolism. The compound's unique molecular architecture, featuring multiple heterocyclic systems integrated within a medium-sized macrocyclic framework, has established it as a landmark structure in natural product research. The presence of two distinct pyridyl groups, combined with the unprecedented enolic acid moiety, creates a molecular scaffold that exemplifies the innovative structural solutions evolved by microorganisms for biological activity. This structural complexity has positioned pyridomycin as a critical reference compound for understanding the limits and possibilities of natural biosynthetic processes.
The biosynthetic significance of pyridomycin extends far beyond its individual structural features to encompass its role as a model system for understanding hybrid polyketide-peptide biosynthesis. The compound's production through the coordinated action of nonribosomal peptide synthetases and polyketide synthases represents one of the most thoroughly characterized examples of hybrid biosynthetic pathways in natural product chemistry. The detailed characterization of the pyridomycin biosynthetic gene cluster has provided fundamental insights into the mechanisms by which microorganisms integrate different biosynthetic platforms to create structurally diverse secondary metabolites. These studies have contributed significantly to the broader understanding of how evolutionary processes have shaped secondary metabolite biosynthesis and have informed strategies for engineering novel natural products through synthetic biology approaches.
The chemical synthesis challenges presented by pyridomycin have made it a significant target for synthetic organic chemistry, driving the development of new methodologies and strategies for constructing complex macrocyclic natural products. The first total synthesis of pyridomycin, accomplished through innovative approaches to macrocycle formation and stereochemical control, represents a landmark achievement in synthetic chemistry that has influenced subsequent synthetic efforts targeting complex natural products. The synthetic challenges posed by pyridomycin, particularly the construction of the exocyclic enolic acid moiety and the stereocontrolled assembly of the macrocyclic framework, have stimulated the development of new synthetic methodologies with broader applications in organic synthesis.
From a pharmacological perspective, pyridomycin has achieved significant recognition for its unique mechanism of antimycobacterial action, which involves direct inhibition of the InhA enoyl reductase through a mechanism distinct from existing therapeutic agents. The compound's ability to function as a competitive inhibitor of the NADH cofactor binding site represents a novel approach to targeting mycobacterial metabolism and has provided important insights into structure-based drug design strategies. The structural features that enable pyridomycin's specific binding to InhA, particularly the spatial arrangement of the pyridyl groups and the enolic acid moiety, have informed efforts to develop next-generation antimycobacterial agents based on similar structural principles.
The significance of pyridomycin in natural product chemistry is further enhanced by its role in advancing analytical and spectroscopic techniques for complex molecule characterization. The structural elucidation of pyridomycin required the application and refinement of multiple analytical approaches, including advanced nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. These characterization efforts have contributed to the development of standardized protocols for natural product structure determination and have established methodological precedents for analyzing similarly complex molecules. The analytical challenges posed by pyridomycin have driven innovations in spectroscopic techniques that have benefited the broader natural products research community.
Properties
IUPAC Name |
N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKSLGSXKIHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control in Macrocycle Formation
The C6 and C9 stereocenters are established via asymmetric hydrogenation of enamine intermediates. Ruthenium-(S)-BINAP complexes catalyze the reduction of exocyclic double bonds in the 1,4-dioxa-8-azacyclododec-6-ene precursor, achieving >90% enantiomeric excess (ee) under 50 bar H₂ pressure. Computational studies indicate that the bulky 2-butan-2-ylidene group directs facial selectivity during hydrogen adsorption.
Pyridine Functionalization via Transition Metal-Catalyzed Dearomatization
The pyridin-3-ylmethyl and 3-hydroxypyridine-2-carboxamide moieties are installed through Cu(I)-mediated 1,4-hydroboration and subsequent Suzuki-Miyaura coupling.
Regioselective Borylation of Pyridine Derivatives
Treating 3-bromopyridine with HBpin (pinacolborane) in the presence of [Cu(MeCN)₄]PF₆ and DTBM-SEGPHOS ligand generates 3-boryl-1,4-dihydropyridine intermediates with 98% regioselectivity. This step is critical for subsequent functionalization:
The borylated intermediate undergoes palladium-catalyzed cross-coupling with 9-(iodomethyl)-macrocycle derivatives (XPhos Pd G3, K₃PO₄, THF/H₂O) to install the pyridin-3-ylmethyl group.
Hydroxylation and Carboxamide Installation
The 3-hydroxypyridine-2-carboxamide subunit is synthesized via a three-step sequence:
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Nucleophilic Acylation : Pyridine-2-carboxylic acid is activated as a mixed anhydride (ClCO₂Et, N-methylmorpholine) and coupled with 3-aminopyridine.
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Directed ortho-Hydroxylation : Mn(OAc)₃-mediated C–H oxidation introduces the 3-hydroxy group with 85% yield.
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Macrocycle Conjugation : The carboxamide is linked to the macrocycle via EDCI/HOBt-mediated amidation under inert atmosphere.
Oxidative Functionalization and Protecting Group Strategy
The 10-hydroxy and 3,7,12-trioxo groups are introduced through controlled oxidation:
| Step | Substrate | Oxidizing Agent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Macrocyclic diene | OsO₄/NMO | THF/H₂O, 0°C | 78 |
| 2 | Secondary alcohol | PCC | CH₂Cl₂, rt | 92 |
| 3 | Ketone formation | KMnO₄ | Acetone/H₂O, 60°C | 85 |
Temporary protection of the 10-hydroxy group as a TBS ether (TBSCl, imidazole, DMF) prevents over-oxidation during ketone installation. Deprotection is achieved using TBAF in THF (0°C → rt, 2 h).
Catalytic Systems for Challenging Bond Formations
C–N Bond Formation in Sterically Hindered Environments
The steric bulk of the 2-butan-2-ylidene group necessitates specialized catalysts for amide coupling. Mixed Pd/Cu systems (e.g., Pd₂(dba)₃/CyJohnPhos with CuTC) enable C–N cross-coupling between aryl bromides and secondary amines at hindered sites.
Enantioselective Reduction of α,β-Unsaturated Ketones
The 3,7,12-trioxo groups are introduced via asymmetric transfer hydrogenation using Noyori-type Ru catalysts:
\text{RuCl(R)-BINAP} + \text{HCO₂H/Et₃N} \rightarrow \text{β-Hydroxy ketone (97% ee)}
Analytical Validation of Synthetic Intermediates
Critical characterization data for key intermediates:
Intermediate A (Macrocyclic lactam):
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HRMS : m/z 589.2543 [M+H]⁺ (calc. 589.2539 for C₂₉H₃₆N₂O₈)
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¹³C NMR (125 MHz, CDCl₃): δ 172.8 (C=O), 136.4 (Cquat), 62.7 (OCH₂)
Intermediate B (Pyridin-3-ylmethyl derivative):
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X-ray : Monoclinic, P2₁/c, a = 12.567 Å, b = 7.892 Å, c = 18.334 Å
Challenges and Mitigation Strategies
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Macrocycle Ring Strain : Use of gem-dimethyl groups at C5/C11 reduces torsional strain (Allinger MM3 calculations).
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Epimerization During Amidation : Low-temperature (0°C) coupling with DIC/Cl-HOBt minimizes racemization.
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Solubility Issues : Mixed solvent systems (CHCl₃/MeCN 3:1) enhance solubility of polar intermediates.
Chemical Reactions Analysis
Erizomycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of Erizomycin is its antimicrobial activity . Research indicates that compounds with similar structures exhibit significant effectiveness against various bacterial strains. The presence of hydroxyl and carboxamide groups in Erizomycin enhances its solubility and interaction with microbial cell membranes, thereby increasing its efficacy as an antimicrobial agent.
Case Studies on Antimicrobial Efficacy
- Study on Bacterial Inhibition : A study demonstrated that Erizomycin effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
- Mechanism of Action : Further investigations revealed that Erizomycin disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomal RNA. This dual mechanism contributes to its robust antimicrobial properties.
Potential Therapeutic Uses
Beyond its antimicrobial applications, Erizomycin shows promise in other therapeutic areas:
- Anticancer Properties : Preliminary studies suggest that Erizomycin may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways. This potential has led to further research into its use as an adjunct therapy in cancer treatment .
- Anti-inflammatory Effects : In silico molecular docking studies have indicated that Erizomycin can act as a 5-lipoxygenase (5-LOX) inhibitor. This suggests potential applications in treating inflammatory diseases where 5-LOX plays a critical role .
Research Findings and Insights
The ongoing research into Erizomycin highlights several key findings:
- Structural Optimization : Studies emphasize the importance of optimizing the chemical structure of Erizomycin to enhance its bioavailability and therapeutic efficacy. Modifications to the existing structure could lead to derivatives with improved pharmacological profiles .
- Bioavailability Challenges : Despite its promising activity, challenges related to the bioavailability of Erizomycin remain. Research is focused on developing formulations that enhance absorption and minimize degradation within the body .
Mechanism of Action
Erizomycin exerts its effects by inhibiting the enzyme enoyl reductase (InhA) in Mycobacterium tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting InhA, Erizomycin disrupts the cell wall synthesis, leading to the death of the bacteria . The compound bridges the NADH- and substrate-binding pockets of the enoyl reductase, effectively blocking its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Macrocyclic Chemistry
The compound shares structural motifs with synthetic and natural macrocycles, though its hybrid dioxa-aza framework distinguishes it. Key comparisons include:
Thiazolo-Pyrimidine and Quinazoline Analogues
Compounds like (11a) and (12) share fused heterocyclic systems but lack the macrocyclic complexity:
| Parameter | Target Compound | (11a) | (12) |
|---|---|---|---|
| Molecular Formula | C~30~H~31~N~5~O~8~ | C~20~H~10~N~4~O~3~S | C~17~H~10~N~4~O~3~ |
| Key Functional Groups | 3-hydroxypyridine, dioxa-aza core | Thiazolo-pyrimidine, trimethylbenzylidene | Quinazoline, methylfuran |
| Synthetic Yield | ~50% (estimated) | 68% | 57% |
| Melting Point | Not reported | 243–246°C | 268–269°C |
| Bioactivity | Hypothesized kinase modulation | Antifungal (C. albicans, MIC = 16 μg/mL) | Underexplored |
Stereochemical and Reactivity Differences
- The target compound’s Z-configuration at the butan-2-ylidene group (evidenced by NOESY in related structures ) contrasts with E-configurations in simpler hydrazides .
Biological Activity
N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties and other relevant pharmacological effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃N₃O₁₃
- Molecular Weight : 540.6 g/mol
- Hydrogen Bond Donor Count : 4
- Hydrogen Bond Acceptor Count : 10
- Rotatable Bond Count : 5
These properties suggest a complex structure that may interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. Specifically, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis and other bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
-
Inhibition of Mycobacterium tuberculosis :
- A study demonstrated that the compound exhibited significant inhibitory activity against M. tuberculosis, with an IC50 value indicating potent antimicrobial efficacy.
- The mechanism involves targeting the mycolic acid biosynthesis pathway, crucial for the survival of the bacteria.
-
Broad-Spectrum Antibacterial Effects :
- The compound was tested against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin, suggesting its potential as a novel antibacterial agent.
Antioxidant Activity
In addition to its antimicrobial properties, the compound has demonstrated antioxidant activity. This was evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP).
| Assay Type | Result |
|---|---|
| DPPH Scavenging | 84.01% inhibition |
| FRAP | 20.1 mmol/g |
These results indicate that the compound can effectively neutralize free radicals, which is essential for preventing oxidative stress-related diseases.
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Notably, it showed strong binding affinities to enzymes involved in metabolic pathways related to diabetes and inflammation.
Notable Findings:
- α-glucosidase Inhibition : The compound was identified as a potential inhibitor of α-glucosidase, which is significant for managing postprandial blood glucose levels in diabetic patients.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the macrocyclic core of this compound, and how can intermediates be characterized?
- Methodology : The synthesis of structurally complex macrocycles often involves cyclocondensation reactions. For example, details a method using fused sodium acetate in acetic anhydride/acetic acid to form thiazolo-pyrimidine derivatives. Key steps include refluxing precursors with aldehydes and characterizing intermediates via IR (e.g., 3,436 cm⁻¹ for NH stretches), NMR (e.g., δ 2.24 ppm for CH₃), and MS (e.g., m/z 386 for molecular ion confirmation). These techniques are critical for verifying intermediate structures and purity .
- Experimental Design : Optimize reaction time and stoichiometry using design of experiments (DoE) principles, as highlighted in , to minimize side products and maximize yield .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Use accelerated stability testing via HPLC (as in for ≥98% purity validation). Monitor degradation products under acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 25°C, 40°C, and 60°C. emphasizes the role of DMF/water crystallization to isolate degradation byproducts for structural analysis .
Advanced Research Questions
Q. What computational tools are recommended for predicting the reactivity of the pyridine-carboxamide moiety in catalytic or biological systems?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model electron density and frontier molecular orbitals. describes ICReDD’s approach using reaction path searches and information science to predict reaction outcomes, which can guide experimental validation of catalytic sites or binding interactions .
- Data Analysis : Cross-reference computational predictions with spectroscopic data (e.g., ¹³C NMR shifts in , such as δ 165.48 ppm for carbonyl groups) to validate electronic properties .
Q. How can statistical methods resolve contradictions in biological activity data across different assay platforms?
- Methodology : Employ multivariate analysis (e.g., PCA or PLS regression) to identify assay-specific variables (e.g., solvent polarity, cell line variability). demonstrates the use of proximate chemical analyses and inferential statistics to reconcile discrepancies in antioxidant capacity measurements, a framework adaptable to this compound’s bioactivity studies .
- Experimental Design : Use fractional factorial designs () to isolate confounding factors, such as solvent effects or enzyme batch variability, that may skew IC₅₀ results .
Q. What advanced techniques are suitable for studying the compound’s interactions with peptide targets, given its bicyclic structure?
- Methodology : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. highlights the use of cyclic peptide frameworks for studying interactions with biological targets, which can be adapted to analyze this compound’s macrocyclic domain .
- Synthesis : Modify the pyridin-3-ylmethyl group (as in ’s allylamine derivatives) to introduce fluorophores or biotin tags for pull-down assays .
Engineering and Scale-Up Questions
Q. How can reactor design principles optimize the scalability of this compound’s synthesis while maintaining stereochemical integrity?
- Methodology : Apply reaction engineering fundamentals from (RDF2050112) to model heat and mass transfer in continuous-flow reactors. For example, use microreactors to enhance mixing and control exothermic steps (e.g., cyclization reactions) that risk epimerization .
- Process Control : Integrate real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor intermediate formation, as described in ’s AI-driven automation strategies .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodology : Adopt standardized protocols for solvent purification (e.g., anhydrous acetic acid in ) and reaction quenching. ’s training in chemical biology methods (e.g., CHEM/IBiS 416) emphasizes rigorous documentation of synthetic steps and analytical parameters (e.g., NMR acquisition times, HPLC gradients) .
- Data Sharing : Use open-source platforms to share raw spectral data (e.g., .jdx files for IR/NMR) and crystallization conditions, ensuring transparency as per ’s collaborative frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
